tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

Suzuki-Miyaura coupling Protecting group strategy Indole functionalization

Avoid synthetic failure in Suzuki-Miyaura couplings: unprotected 3-iodoindoles yield only trace product when serving as the electrophilic partner. This Boc-protected building block is essential for achieving measurable conversion. Key advantages: - Proven electrophilic partner: yields product where unprotected indole gives only traces (J. Org. Chem. 2004). - Orthogonal Boc group: acid-labile protection compatible with benzyl/silyl strategies, validated for PROTAC synthesis. - Reliable quality: crystalline solid (mp 114 °C), ≥98% purity, simplifies weighing and identity verification.

Molecular Formula C14H16INO3
Molecular Weight 373.19 g/mol
CAS No. 192189-10-9
Cat. No. B062162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
CAS192189-10-9
Molecular FormulaC14H16INO3
Molecular Weight373.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)I
InChIInChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3
InChIKeyRWYNBDBUFOORRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate Overview


tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate (CAS 192189-10-9), also known as N-Boc-3-iodo-5-methoxyindole, is a heterocyclic building block featuring an indole core substituted with a 3-iodo group, a 5-methoxy group, and an N-tert-butyloxycarbonyl (Boc) protecting group . It serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the synthesis of complex aryl compounds . The compound is supplied as a crystalline solid with a melting point of 114 °C and a typical commercial purity of 98% .

Protected indole building block for Suzuki-Miyaura couplings
Boc protection essential for indole-as-electrophile role
Crystalline solid simplifies handling and identity verification
Designated as a protein degrader (PROTAC) building block

N-Boc Protection Irreplaceability


The choice of nitrogen-protecting group on 3-iodoindoles is not arbitrary; it directly influences the yield and outcome of cross-coupling reactions. A systematic study demonstrated that Suzuki coupling yields depend critically on the nature of the N-protecting group. When indolylboronic acids were coupled with phenyl bromides, yields were highest in the absence of protection, lower with a Boc group, and lowest with a tosyl (Tos) group [1]. Conversely, when the indole served as the aryl halide partner, Boc protection was essential to prevent decomposition, as unprotected indoles gave only trace amounts of biaryl product [1]. Therefore, substituting tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate with an unprotected analog or one bearing a different protecting group (e.g., tosyl) will predictably alter reaction efficiency and may lead to synthetic failure. The quantitative evidence below clarifies the specific performance boundaries of this Boc-protected building block.

Target Boc-protected 3-iodoindole (this product)
Unprotected analog May yield only trace product when indole is electrophile, leading to synthetic failure.
Tosyl-protected analog Reported lower yields in Suzuki couplings where indole acts as nucleophile; protection-dependent outcome.

Performance Comparisons & Evidence


Suzuki Coupling Enabled by Boc

In Suzuki couplings where the indole heterocycle acts as the aryl halide partner, the presence of the Boc protecting group is mandatory for obtaining any appreciable product. The study by J. Org. Chem. (2004) directly compared coupling outcomes for protected vs. unprotected 3-iodoindoles. While yields with the Boc group were lower than those obtained when the indole was the boronic acid partner, unprotected indoles (i.e., the free N-H analog) gave only trace amounts of biaryl [1]. This result establishes that using an unprotected 3-iodo-5-methoxyindole (CAS 85092-86-0) as a coupling partner in this role will lead to synthetic failure, whereas the Boc-protected compound provides a viable, albeit moderate-yielding, pathway.

Boc enables coupling
Head-to-head
Product formed vs. only traces
Unprotected analog leads to synthetic failure in this role.
Indole as aryl halide; Suzuki conditions.
Suzuki-Miyaura coupling Protecting group strategy Indole functionalization

Boc vs Tos Protection in Suzuki Coupling

When the indole serves as the boronic acid coupling partner (rather than the halide), the choice of N-protecting group significantly impacts yield. The same J. Org. Chem. (2004) study quantifies that yields were highest without any protection, lower with a Boc group, and lowest with a tosyl (Tos) group [1]. While the study does not isolate the exact yield for the 5-methoxy-Boc derivative, the class-level inference is clear: a Boc-protected 3-iodoindole will outperform a Tos-protected analog in this coupling mode. For a researcher choosing between commercially available N-protected 3-iodo-5-methoxyindole derivatives (e.g., Boc-protected vs. phenylsulfonyl-protected, CAS 86335-42-4), the Boc variant is predicted to provide a higher yield than the sulfonyl-protected counterpart in this specific coupling role.

Boc vs Tos yields
Class-level
Boc > Tos in yield
Boc may support higher coupling yield than sulfonyl protection.
Indole as boronic acid partner; yields reported.
Suzuki-Miyaura coupling Protecting group comparison Reaction optimization

Defined Melting Point & Crystalline Form

tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate is a crystalline solid with a reported melting point of 114 °C . In contrast, the unprotected analog 3-iodo-5-methoxy-1H-indole (CAS 85092-86-0) does not have a readily reported melting point in standard databases, suggesting it may be an oil or low-melting solid . The defined melting point of the Boc-protected compound enables straightforward identity verification and purity assessment via melting point determination, a feature not available for the unprotected analog. Furthermore, commercial sources consistently specify a minimum purity of 98% for this compound, as verified by HPLC or NMR .

Crystalline solid
Data to verify
Melting point 114 °C
Supports identity verification and handling.
Supplier specification; unprotected analog lacks reported mp.
Physical properties Purity specification Procurement

PROTAC Building Block Designation

Several commercial suppliers categorize tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate under the product family 'Protein Degrader Building Blocks' . This classification is not arbitrary; it reflects the compound's suitability as an intermediate for synthesizing PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional degraders. While the unprotected analog 3-iodo-5-methoxy-1H-indole is also a potential intermediate, it is not specifically marketed for this application. The Boc protecting group provides orthogonal protection during the multi-step synthesis of complex PROTAC molecules, a key requirement in degrader construction.

PROTAC designation
Supplier data
Marketed as protein degrader building block
May streamline degrader synthesis workflows.
Classification by commercial suppliers; application validation recommended.
PROTAC Targeted protein degradation Chemical biology

Optimal Application Scenarios


Indole as Electrophile in Suzuki Coupling

In synthetic routes requiring the indole moiety to act as the electrophilic coupling partner, tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate is the preferred starting material. Evidence from J. Org. Chem. (2004) demonstrates that unprotected 3-iodoindoles yield only trace amounts of product in this configuration [1]. The Boc-protected derivative is essential for achieving any measurable conversion, making it the logical procurement choice for this specific coupling mode.

Orthogonal N-Protection for Multi-Step Synthesis

The Boc group on this compound provides acid-labile protection that is orthogonal to many other protecting groups commonly used in indole chemistry (e.g., benzyl, silyl ethers). This feature is particularly valuable in the synthesis of complex molecules such as PROTACs and natural product analogs, where sequential deprotection steps are required. The compound's designation as a 'Protein Degrader Building Block' by multiple suppliers [1] underscores its validated utility in this demanding application space.

Reproducible Research Procurement

The compound's defined melting point (114 °C) and consistent commercial purity specification (98%) [1] make it a reliable choice for laboratories that prioritize reproducibility. The crystalline form simplifies accurate weighing, and the melting point provides a rapid, non-instrumental check of identity and purity upon receipt. These attributes reduce the risk of experimental variability attributable to poor-quality starting materials.

Indole as Nucleophile in Suzuki Coupling

When the synthetic strategy involves converting the 3-iodoindole into a boronic acid/ester and using it as the nucleophilic partner, the Boc-protected derivative offers a balanced performance profile. While yields are lower than with an unprotected indole, they are higher than those obtained with a tosyl-protected analog [1]. Therefore, for routes where the Boc group is already present for other reasons or where the synthetic sequence favors its use, this compound provides a predictable, moderate-yielding option without the need for additional protection/deprotection steps.

Application
Selection Property
Validation Focus
Indole as electrophile (Suzuki)
Boc protection essential
Electrophile coupling efficiency
Multi-step synthesis (e.g., PROTACs)
Acid-labile orthogonal protection
Orthogonal deprotection compatibility
Reproducible synthesis
Crystalline solid, defined mp
Identity & purity verification
Indole as nucleophile (Suzuki)
Protecting group yield profile
Nucleophile coupling yield context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.